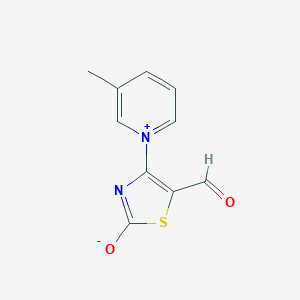

![molecular formula C20H21N3O B5626455 N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)

N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide involves various chemical strategies aimed at modifying the core structure to enhance biological activity or to study structure-activity relationships. For example, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives highlights the versatility of the quinoline core in generating potentially pharmacologically active molecules (Guillon et al., 1998).

Molecular Structure Analysis

The molecular structure of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies provide detailed insights into the conformations and interactions of these molecules, which are crucial for their interaction with biological targets. For instance, the crystallographic and molecular mechanics calculations on related anti-tumor drugs offer implications for models of DNA-binding, revealing the importance of molecular flexibility and interaction patterns for therapeutic efficacy (Hudson et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives towards DNA has been a focus of study, given their potential as DNA-interacting agents for therapeutic purposes. Research has shown that modifications on the quinoline core can significantly impact DNA binding and intercalation, which are critical for the antitumor activity of these compounds (Atwell et al., 1989).

Physical Properties Analysis

The physical properties of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives, such as solubility, melting point, and stability, are essential for their formulation and therapeutic application. Spectral analysis and quantum chemical studies have been conducted to understand these properties better, aiding in the development of more effective and stable drug candidates (Fatma et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other pharmacological targets, define the therapeutic potential and specificity of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives. Studies on their cytotoxic activity against various cancer cell lines provide insights into their mechanism of action and potential as antitumor agents (Deady et al., 2003).

Wirkmechanismus

The mechanism of action of similar compounds has been studied in the context of their interactions with biological systems. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been found to interact with DNA through the minor groove . They also exhibit cytotoxic activities against selected tumor cell lines .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented in safety data sheets. For instance, 2-(dimethylamino)ethyl methacrylate, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

Zukünftige Richtungen

The future directions for the study and application of similar compounds are vast. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been proposed for use as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . This suggests potential applications in the field of materials science and engineering .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-23(2)13-12-21-20(24)17-14-19(15-8-4-3-5-9-15)22-18-11-7-6-10-16(17)18/h3-11,14H,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPRIQDIYLUDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7007502 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-thienylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5626373.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626389.png)

![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-1,2,3-triazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626393.png)

![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5626400.png)

![1-{2-[4-(2,4-difluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5626422.png)

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)

![3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5626443.png)

![N,N,1-trimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5626454.png)

![1-(1-{2-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5626462.png)

![3-(4-fluorophenyl)-3-{[3-(1H-pyrazol-1-ylmethyl)benzoyl]amino}propanoic acid](/img/structure/B5626478.png)